Potency Dependence on 5-Chloro-2-Hydroxy A-Ring
The structural integrity of the 5-chloro-2-hydroxybenzamide core in N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide is critical for maintaining baseline antimicrobial potency. Class-level SAR on a closely related salicylanilide lead compound demonstrates that removing the 2-hydroxy group completely abolishes antimicrobial activity against M. tuberculosis (no detectable activity), while removing the 5-chloro substituent results in a 2- to 4-fold reduction in potency [1]. This evidence establishes that procurement of analogs lacking either of these two specific A-ring substitutions (e.g., des-chloro or des-hydroxy variants) is unsuitable for experiments requiring the activity profile inherent to the 5-chloro-2-hydroxybenzamide scaffold.
Des-OH analog: no detectable activity
Des-Cl analog: 2–4× potency reduction
| Evidence Dimension | Antimycobacterial Potency Retention (Fold Change in MIC) |
|---|---|
| Target Compound Data | 5-chloro-2-hydroxybenzamide scaffold (baseline potency reference) |
| Comparator Or Baseline | 5-chloro (des-hydroxy) analog: No detectable activity; Des-chloro (2-hydroxy) analog: 2-4 fold reduction in potency |
| Quantified Difference | Des-hydroxy: >100-fold loss of activity; Des-chloro: 2-4 fold loss of activity |
| Conditions | M. tuberculosis H37Rv expressing GFP, in vitro broth microdilution assay |
Why This Matters
This SAR data confirms that the specific 5-chloro-2-hydroxy substitution is a non-negotiable structural requirement for retaining the class's antimicrobial potency window, directly impacting the selection of appropriate positive controls or backup analogs.
- [1] A. Imramovsky, et al. Structure–activity relationships of antitubercular salicylanilides consistent with disruption of the proton gradient via proton shuttling. Bioorganic & Medicinal Chemistry, 2012, 20(22), 6648-6655. View Source
